molecular formula C10H15ClN2 B2733554 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride CAS No. 1210664-17-7

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride

Cat. No.: B2733554
CAS No.: 1210664-17-7
M. Wt: 198.69
InChI Key: NJGVCYUOQYDSJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of N-alkylated or N-acylated derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methyl and amine groups.

    2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar to the compound but without the amine group.

    5-Amino-1,2,3,4-tetrahydroisoquinoline: Similar but lacks the methyl group.

Uniqueness

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride is unique due to the presence of both the methyl and amine groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming various derivatives, making it valuable in research and industrial applications .

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-12-6-5-9-8(7-12)3-2-4-10(9)11;/h2-4H,5-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGVCYUOQYDSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC=C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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